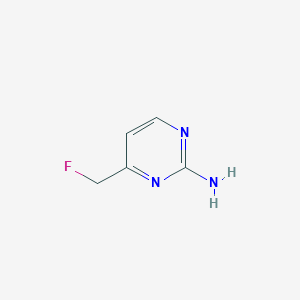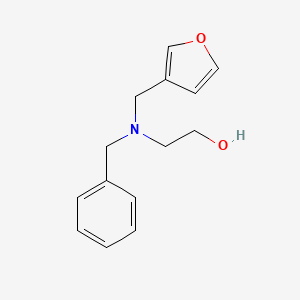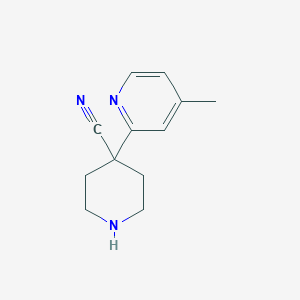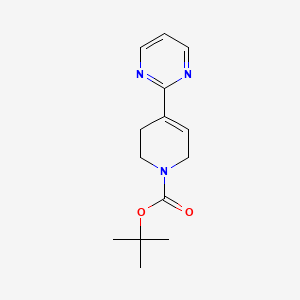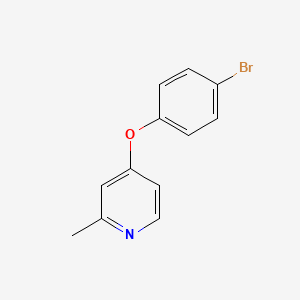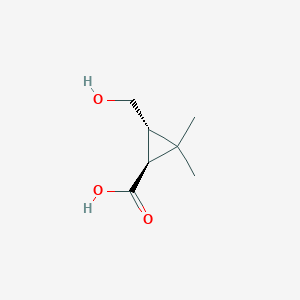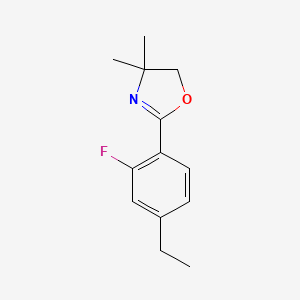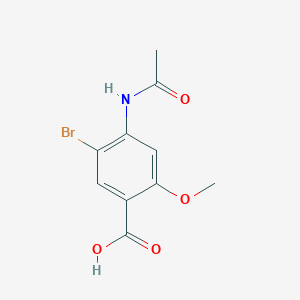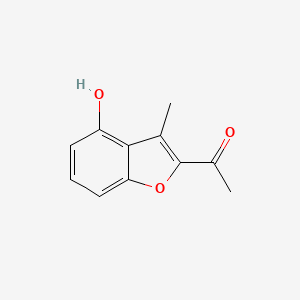
1-Benzyl-4-benzyloxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-benzyloxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom and a benzyloxy group attached to the fourth carbon of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-benzyloxypiperidine can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-benzyloxypiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-benzyloxypiperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-benzyloxypiperidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by acting as an inhibitor of monoamine oxidase (MAO). This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
4-Benzylpiperidine: Similar in structure but lacks the benzyloxy group.
1-Benzyl-4-piperidone: Another related compound used as an intermediate in organic synthesis.
Benzyl 4-hydroxy-1-piperidinecarboxylate: A derivative with different functional groups, used in the synthesis of pharmaceuticals.
Uniqueness: 1-Benzyl-4-benzyloxypiperidine is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H23NO |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-benzyl-4-phenylmethoxypiperidine |
InChI |
InChI=1S/C19H23NO/c1-3-7-17(8-4-1)15-20-13-11-19(12-14-20)21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Clé InChI |
NMBJDLXKQWESDE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
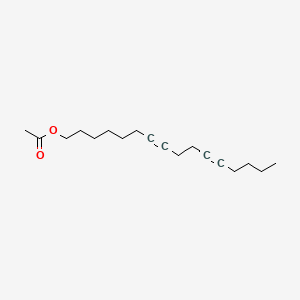
![2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8687149.png)
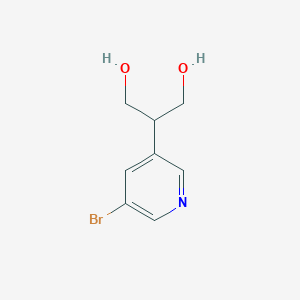
![3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid](/img/structure/B8687169.png)
